molecular formula C7H5ClF3NO B052540 4-Chloro-3-(trifluoromethoxy)aniline CAS No. 97608-50-9

4-Chloro-3-(trifluoromethoxy)aniline

Cat. No. B052540
CAS RN: 97608-50-9
M. Wt: 211.57 g/mol
InChI Key: RWTSQATWCKAOBB-UHFFFAOYSA-N
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Description

4-Chloro-3-(trifluoromethoxy)aniline is a chloroaniline and a member of monochlorobenzenes and (trifluoromethyl)benzenes . It is used in the synthesis of anticancer agents and antitumor medicaments . It also acts as an intermediate in the production of labelled Riluzole, a neuroprotective agent .


Synthesis Analysis

The synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline involves the reaction of 2-chloro-4-aminophenol with perfluoro-vinyl-perfluoro-methyl ether, following a high-pressure hydrolysis and reduction reaction of 3,4-dichloronitrobenzene.


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-(trifluoromethoxy)aniline has been studied through both experimental and theoretical vibrational analysis, using Fourier Transform-Infrared and Fourier Transform-Raman techniques .


Chemical Reactions Analysis

The synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline involves the reaction of 2-chloro-4-aminophenol with perfluoro-vinyl-perfluoro-methyl ether, following a high-pressure hydrolysis and reduction reaction of 3,4-dichloronitrobenzene.


Physical And Chemical Properties Analysis

4-Chloro-3-(trifluoromethoxy)aniline has a molecular formula of C7H5ClF3NO and a molecular weight of 211.57 . It is a solid at 20 degrees Celsius and should be stored under inert gas . It is air sensitive .

Scientific Research Applications

  • Nonlinear Optical (NLO) Material Applications : The compound has potential applications in NLO materials. Vibrational analysis of this compound, among others, using Fourier Transform-Infrared and Fourier Transform-Raman techniques, along with theoretical computations, suggests its usefulness in NLO materials due to its properties like hyperconjugation interactions, HOMO-LUMO energy gap, and molecular electrostatic potential surface analysis (Revathi et al., 2017).

  • Synthesis of Agricultural Chemical Intermediates : It serves as an intermediate in the synthesis of agricultural chemicals. The synthesis process of this compound has been improved for application in agrochemical intermediates, demonstrating high yield and purity (Ding Zhi-yuan, 2011).

  • Pharmaceutical and Biological Applications : Molecules with the trifluoromethoxy group, including 4-Chloro-3-(trifluoromethoxy)aniline, often exhibit desirable pharmacological and biological properties. The synthesis of such compounds can lead to new pharmaceuticals and functional materials (Feng & Ngai, 2016).

  • Liquid Crystal Research : This compound has been used in the synthesis of liquid crystals. For instance, derivatives of 4-Chloro-3-(trifluoromethoxy)aniline exhibit stable smectic phases in liquid crystals, highlighting its role in stabilizing monolayer smectic states and its influence on the orientational order of liquid crystalline properties (Miyajima et al., 1995).

  • Organometallic Chemistry : In organometallic chemistry, complexes involving 4-Chloro-3-(trifluoromethoxy)aniline have been studied, revealing the orientations of substituent groups in these complexes (Rose-munch et al., 1994).

  • Environmental Adsorption Applications : It has been studied for its adsorption on halloysite adsorbents, which is relevant in environmental applications, particularly for the removal of toxic compounds from wastewater (Słomkiewicz et al., 2017).

Safety And Hazards

When handling 4-Chloro-3-(trifluoromethoxy)aniline, personal protective equipment/face protection should be worn. It should not get in eyes, on skin, or on clothing. It should only be used under a chemical fume hood. Inhalation of mist/vapors/spray should be avoided. It should not be ingested. If swallowed, immediate medical assistance should be sought .

Future Directions

4-Chloro-3-(trifluoromethoxy)aniline is used in the synthesis of anticancer agents and antitumor medicaments . It also acts as an intermediate in the production of labelled Riluzole, a neuroprotective agent . This suggests that it may have potential applications in the development of new therapeutic agents.

properties

IUPAC Name

4-chloro-3-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-5-2-1-4(12)3-6(5)13-7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTSQATWCKAOBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90539733
Record name 4-Chloro-3-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90539733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(trifluoromethoxy)aniline

CAS RN

97608-50-9
Record name 4-Chloro-3-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90539733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-(trifluoromethoxy)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
BD Palmer, AM Thompson, HS Sutherland… - Journal of medicinal …, 2010 - ACS Publications
A series of biphenyl analogues of the new tuberculosis drug PA-824 was prepared, primarily by coupling the known (6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol with …
Number of citations: 123 pubs.acs.org
B Langlois, G Soula - Journal of Fluorine Chemistry, 1987 - Elsevier
Number of citations: 1

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